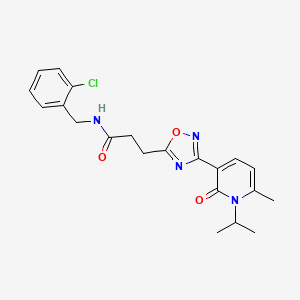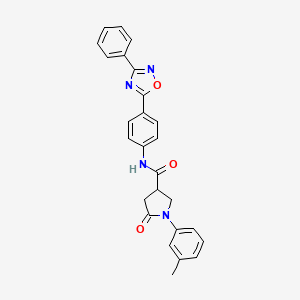
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide, also known as FMA-1, is a chemical compound that is extensively studied for its potential applications in scientific research. FMA-1 is a derivative of hydroxyquinoline, which is a well-known compound with various biological activities.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and differentiation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. This compound is also stable under a wide range of conditions, which makes it suitable for use in various types of experiments. However, this compound has some limitations. It is relatively insoluble in water, which may limit its use in certain types of experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in clinical research.
Direcciones Futuras
There are several future directions for the study of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide. One possible direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to study its potential use as an anti-viral agent. Additionally, the development of new derivatives of this compound with improved solubility and bioavailability may be an interesting avenue for future research.
Conclusion:
In conclusion, this compound is a promising compound with various potential applications in scientific research. Its synthesis is relatively simple, and it has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in clinical research.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide involves the reaction of 2-hydroxy-3-(furan-2-ylmethyl)quinoline with 3-methylbutanoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 98%. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(2)10-19(23)22(13-17-7-5-9-25-17)12-16-11-15-6-3-4-8-18(15)21-20(16)24/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCMFILJJOHFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)

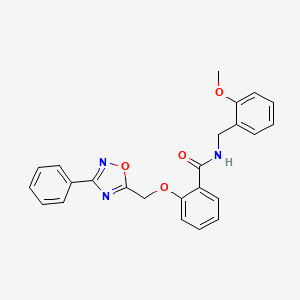
![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)
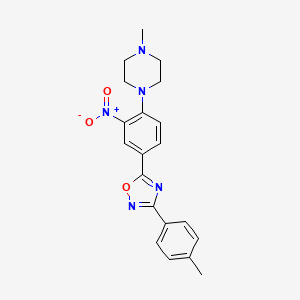

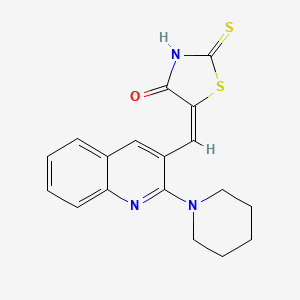

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
